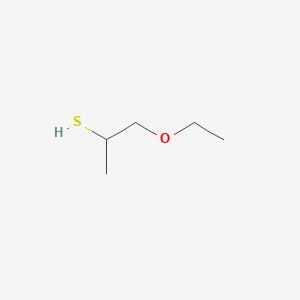

1-Ethoxypropane-2-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H12OS |

|---|---|

Molecular Weight |

120.22 g/mol |

IUPAC Name |

1-ethoxypropane-2-thiol |

InChI |

InChI=1S/C5H12OS/c1-3-6-4-5(2)7/h5,7H,3-4H2,1-2H3 |

InChI Key |

AQBVBLNVWKOJKN-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(C)S |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethoxypropane 2 Thiol

Alkylation Reactions for Thiol Formation

Alkylation reactions represent a foundational approach for the formation of carbon-sulfur bonds. These methods typically involve the reaction of a carbon electrophile with a sulfur nucleophile.

Nucleophilic Substitution of Halogenated Precursors with Sulfhydryl Anions

A primary and direct method for synthesizing 1-ethoxypropane-2-thiol involves the nucleophilic substitution of a suitable halogenated precursor. This SN2 reaction utilizes a sulfhydryl anion (HS⁻) to displace a halide from the carbon backbone. The ideal precursor for this synthesis is 2-chloro-1-ethoxypropane or 2-bromo-1-ethoxypropane.

The reaction proceeds as the nucleophilic sulfur atom of a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH), attacks the electrophilic carbon atom bonded to the halogen. This backside attack results in the inversion of stereochemistry if the carbon is a chiral center and displaces the halide leaving group. pressbooks.pub A significant challenge with this method is the potential for the newly formed thiol to undergo a second alkylation, leading to the formation of a dialkyl sulfide (B99878) as a byproduct. The acidity of the thiol allows it to be deprotonated by the hydrosulfide anion or another base present, forming a thiolate anion which is also a potent nucleophile.

Table 1: Representative Nucleophilic Substitution Reactions for Thiol Synthesis This table showcases typical SN2 reactions for thiol formation, analogous to the synthesis of this compound from its halogenated precursor.

| Alkyl Halide Precursor | Sulfur Nucleophile | Product | Typical Yield (%) | Reference |

|---|---|---|---|---|

| 1-Chloropropane | NaSH | Propane-1-thiol | ~50-60% | pearson.com |

| 2-Bromobutane | KSH | Butane-2-thiol | ~65% | upertis.ac.id |

| Benzyl (B1604629) Chloride | NaSH | Phenylmethanethiol | >70% | upertis.ac.id |

Conversion of Alkyl Halides via Thiourea (B124793) Adducts and Hydrolysis

To circumvent the issue of sulfide byproduct formation, an alternative two-step method utilizing thiourea is often employed. ias.ac.innih.gov This process is a reliable route for converting alkyl halides into thiols with high purity. ias.ac.in

In the first step, the halogenated precursor (2-halo-1-ethoxypropane) reacts with thiourea in a nucleophilic substitution reaction. Thiourea, a sulfur nucleophile, attacks the alkyl halide to form a stable, crystalline S-alkylisothiouronium salt. ias.ac.inencyclopedia.pub This salt effectively protects the sulfur from further alkylation.

In the second step, the isolated isothiouronium salt undergoes hydrolysis, typically under alkaline conditions with a base such as sodium hydroxide (B78521). The hydrolysis cleaves the C-S bond of the intermediate, liberating the desired thiol, this compound, and producing urea (B33335) as a byproduct. researchgate.net This method is generally preferred for producing primary thiols due to its high yields and the avoidance of symmetric sulfide impurities. ias.ac.in

Table 2: Thiol Synthesis via Thiourea Adducts Illustrative examples of converting alkyl halides to thiols using the thiourea method.

| Alkyl Halide | Base for Hydrolysis | Product Thiol | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Alkyl Tosylates | NaOH | Alkyl Thiols | High | ias.ac.in |

| Methoxybenzyl Halides | Alkaline Hydrolysis | Methoxybenzyl Thiols | 94-97% | ias.ac.in |

| Aryl Halides (Photoinduced) | t-BuOK | Aryl Thiols | 50-80% | researchgate.net |

Ring-Opening Reactions of Epoxides with Hydrogen Sulfide or Thiolating Agents

Epoxides are versatile intermediates in organic synthesis due to the strain in their three-membered ring, which makes them susceptible to ring-opening by various nucleophiles, including sulfur-based ones. mt.comjsynthchem.com The synthesis of this compound can be envisioned through the ring-opening of an appropriate epoxide.

A plausible synthetic route begins with 2-methyloxirane (propylene oxide). The regioselectivity of the ring-opening is dependent on the reaction conditions. jsynthchem.com

Acid-Catalyzed Opening : In the presence of an acid catalyst and ethanol (B145695), the nucleophilic attack occurs preferentially at the more substituted carbon atom, yielding 1-ethoxypropane-2-ol. jsynthchem.commasterorganicchemistry.com This alcohol can then be converted to the target thiol through subsequent functional group transformations (e.g., tosylation followed by substitution with a sulfur nucleophile).

Base-Catalyzed Opening : Under basic or neutral conditions, the nucleophile (e.g., ethoxide) attacks the less sterically hindered carbon, which would primarily form the isomeric 2-ethoxypropane-1-ol. jsynthchem.comreactory.app

A more direct approach involves the ring-opening of an epoxide with a thiolating agent like hydrogen sulfide (H₂S) or its salts. mt.combeilstein-journals.org For instance, reacting 2-(ethoxymethyl)oxirane with NaSH would directly yield this compound via nucleophilic attack at the less substituted carbon of the epoxide ring. The ring-opening of epoxides with thiols is a common method for preparing β-hydroxy sulfides. arkat-usa.org

Stereoselective and Enantioselective Approaches to this compound

Since the C2 carbon in this compound is a stereocenter, controlling its stereochemistry is crucial for applications requiring enantiomerically pure compounds.

Asymmetric Synthesis Strategies for Chiral Thiols

The asymmetric synthesis of chiral thiols presents a significant challenge in organic chemistry. nih.gov Several strategies have been developed to achieve high enantioselectivity.

One major approach is the catalytic asymmetric ring-opening of meso- or prochiral epoxides. acs.orgnih.gov In the context of this compound, a prochiral epoxide like 2-(ethoxymethyl)oxirane could be opened with a sulfur nucleophile in the presence of a chiral catalyst. For example, chiral phosphoric acids have been shown to catalyze the asymmetric thiocarboxylysis of meso-epoxides, furnishing O-protected β-hydroxythiols with excellent enantioselectivities. acs.orgnih.gov Similarly, chiral chromium-salen complexes have been successfully used for the asymmetric ring-opening of epoxides. masterorganicchemistry.com

Another strategy involves the stereospecific substitution of an enantiomerically pure precursor. beilstein-journals.orgbris.ac.uk This could involve starting with an enantiopure sample of 1-ethoxypropane-2-ol, which can be obtained through enzymatic resolution. The alcohol's hydroxyl group is converted into a good leaving group (like a tosylate or mesylate), and subsequent SN2 displacement with a sulfur nucleophile (e.g., potassium thioacetate (B1230152) followed by hydrolysis) proceeds with inversion of configuration to yield the chiral thiol. beilstein-journals.org

Table 3: Examples of Asymmetric Thiol Synthesis Strategies This table highlights catalysts and methods used to achieve enantioselectivity in reactions analogous to the synthesis of chiral this compound.

| Strategy | Catalyst/Reagent | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Ring Opening | Chiral Phosphoric Acid | meso-Epoxides | Excellent | acs.orgnih.gov |

| Asymmetric Ring Opening | Chiral Cr(salen) Catalyst | Epoxides | High | masterorganicchemistry.com |

| Lithiation-Substitution | s-BuLi/(-)-Sparteine | α-S-Substituted Organolithiums | High | bris.ac.uk |

| Conjugate Addition | Thiourea Organocatalyst | Nitroalkenes | Good | beilstein-journals.org |

Chemoenzymatic Synthetic Pathways

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis to produce complex, optically pure molecules. nih.gov A common chemoenzymatic strategy for obtaining enantiopure compounds like this compound is through kinetic resolution.

In this approach, a racemic mixture of a precursor, such as 1-ethoxypropane-2-ol, is treated with an enzyme, often a lipase (B570770) like Candida antarctica lipase B (CALB), in the presence of an acylating agent. nih.gov The enzyme will selectively acylate one of the enantiomers of the alcohol at a much higher rate than the other. This results in a mixture of an acylated alcohol (one enantiomer) and the unreacted alcohol (the other enantiomer), which can then be separated by standard chromatographic techniques. Each separated enantiomer can then be converted to the corresponding enantiomer of this compound.

This method is highly effective for preparing a wide range of enantioenriched alcohols, which are versatile building blocks for chiral thiols and other heterocycles. nih.govnih.gov

Advanced Synthetic Techniques and Optimization

The synthesis of this compound, a sulfur-containing organic compound, can be approached through various advanced methodologies aimed at improving efficiency, selectivity, and environmental sustainability. These methods often involve the use of novel catalysts and adherence to the principles of green chemistry.

Catalyst Development for Enhanced Yield and Selectivity

The synthesis of thiols and related thioethers has been a significant area of research, leading to the development of various catalytic systems to enhance reaction outcomes. While direct catalytic synthesis of this compound is not extensively documented, analogous reactions for C-S bond formation provide a strong basis for potential synthetic routes.

Transition-metal-catalyzed reactions represent a prominent strategy. For instance, iron(III) chloride (FeCl₃) has been shown to be an effective and inexpensive catalyst for the synthesis of thioethers from carboxylates and thiols. acs.org This method proceeds via a direct displacement of carboxylates and is noted for its short reaction times and high yields. acs.org Nickel nanoparticles have also been utilized to catalyze the dehydrative C-S coupling of alcohols and thiols under ambient conditions, with the choice of solvent significantly influencing the reaction's success. chemrevlett.com Furthermore, copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) has demonstrated high efficiency in the S-benzylation of various thiols with benzyl alcohols. chemrevlett.com

Metal-free catalysis offers an attractive alternative, avoiding the potential for metal contamination in the final product. 1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) has been identified as an efficient catalyst for the reaction of alcohols with thiols to produce thioethers under solvent-free conditions, achieving good to excellent yields. organic-chemistry.orgthieme-connect.com The reaction is proposed to proceed through the formation of an electrophilic intermediate from the alcohol and TAPC, which is then attacked by the thiol. organic-chemistry.org

Solid acid catalysts also present a viable option for thioether synthesis from alcohols and thiols. Amorphous silica-alumina catalysts with low alumina (B75360) content have shown high activity and selectivity, even in the absence of a solvent. beilstein-journals.org The reaction rate is influenced by the electron density at the carbinol carbon of the alcohol. beilstein-journals.org

The following table summarizes the performance of various catalysts in analogous thioetherification reactions, which could be adapted for the synthesis of this compound.

| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

| FeCl₃ | Benzylic/Allylic Esters & Thiols | MeCN | 80 | up to 96 | acs.org |

| Nano-Ni | Alcohols/Phenols & Thiols | MeCN | Room Temp | Good to Excellent | chemrevlett.com |

| Cu(OTf)₂ | (Hetero)benzyl Alcohols & Thiols | DCM | Not Specified | 50-99 | chemrevlett.com |

| TAPC | Benzyl Alcohols & Thiols | Solvent-free | 50 | up to 98 | organic-chemistry.orgthieme-connect.com |

| Silica-Alumina | Alcohols & Thiols | Solvent-free | Not Specified | up to 99 | beilstein-journals.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of organosulfur compounds like this compound is a growing area of focus, aiming to reduce the environmental impact of chemical processes. mdpi.com Key strategies include the use of environmentally benign solvents, solvent-free conditions, and the development of sustainable catalytic systems.

Solvent selection is a critical aspect of green chemistry. The replacement of hazardous solvents with greener alternatives, such as water or bio-based solvents like 2-methyltetrahydrofuran (B130290) (MeTHF), can significantly improve the environmental profile of a synthesis. mdpi.comosti.gov Several of the aforementioned catalytic methods, including those using TAPC and solid silica-alumina, can be performed under solvent-free conditions, which eliminates solvent waste altogether. organic-chemistry.orgthieme-connect.combeilstein-journals.org

The development of magnetically recoverable catalysts, often based on iron nanoparticles, aligns with green chemistry principles by simplifying catalyst separation and enabling reuse, thereby reducing waste and operational costs. rsc.org These catalysts have been successfully applied to the multicomponent synthesis of various organosulfur compounds. rsc.org

Electrochemical methods offer another green and sustainable approach to synthesizing organosulfur compounds. nih.gov These methods use electricity as a "reagent," avoiding the need for conventional oxidizing or reducing agents and often proceeding under mild conditions. nih.gov Similarly, mechanochemical synthesis, which involves reactions in the solid state induced by grinding or milling, can reduce or eliminate the need for solvents. acs.orgnih.gov

The use of renewable resources as starting materials is a cornerstone of green chemistry. For instance, there is research into using sulfur-rich organosulfur compounds derived from natural sources like garlic (Allium sativum) for the synthesis of sulfur-containing materials. nih.govresearchgate.net While not directly applied to this compound, this approach highlights the potential for developing bio-based synthetic routes.

The following table outlines some green chemistry approaches and their potential application in the synthesis of this compound.

| Green Chemistry Approach | Principle | Potential Application to this compound Synthesis | Reference |

| Solvent-free Reactions | Waste Prevention | Synthesis using catalysts like TAPC or solid acids without a solvent. | organic-chemistry.orgthieme-connect.combeilstein-journals.org |

| Use of Green Solvents | Safer Solvents & Auxiliaries | Replacing traditional organic solvents with water or bio-derived solvents like MeTHF. | mdpi.comosti.gov |

| Magnetically Recoverable Catalysts | Catalysis | Employing magnetic nanoparticle-based catalysts for easy separation and reuse. | rsc.org |

| Electrochemical Synthesis | Design for Energy Efficiency | Anodic or cathodic synthesis to form the C-S bond, avoiding chemical oxidants/reductants. | nih.gov |

| Mechanochemical Synthesis | Safer Solvents & Auxiliaries | Solid-state reaction of precursors by grinding to form the target molecule. | acs.orgnih.gov |

| Use of Renewable Feedstocks | Use of Renewable Feedstocks | Investigating the use of bio-derived ethanol and sulfur sources. | nih.govresearchgate.net |

Chemical Reactivity and Reaction Mechanisms of 1 Ethoxypropane 2 Thiol

Oxidation Pathways of the Thiol Group

The sulfur atom in the thiol group of 1-ethoxypropane-2-thiol exists in its lowest oxidation state and can be readily oxidized. The oxidation products vary depending on the strength of the oxidizing agent used.

Disulfide Formation: Mechanisms and Redox Interconversions

The most common oxidation reaction for thiols is the formation of a disulfide, which involves the coupling of two thiol molecules. nih.govsci-hub.se For this compound, this results in the formation of 1,1'-di(ethoxypropyl) disulfide. This reaction can be initiated by mild oxidizing agents like molecular iodine (I₂) or bromine (Br₂) in the presence of a base, or even by atmospheric oxygen, often catalyzed by metal ions. sci-hub.sejove.comyoutube.com

The mechanism typically proceeds in a few steps. First, a base deprotonates the thiol to form a more nucleophilic thiolate anion. jove.commasterorganicchemistry.com This thiolate then attacks an electrophilic species derived from the oxidant. For instance, with bromine, the thiolate performs a nucleophilic attack on a Br₂ molecule in an S_N2 fashion to form a sulfenyl bromide intermediate. youtube.com A second thiolate molecule then attacks the electrophilic sulfur atom of this intermediate, displacing the bromide ion and forming the stable sulfur-sulfur bond of the disulfide. jove.comyoutube.com

This oxidation is a reversible process. jove.com Disulfides can be readily reduced back to their corresponding thiols by treatment with reducing agents. Common laboratory reagents for this redox interconversion include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). libretexts.org

Table 1: Representative Conditions for Thiol-Disulfide Interconversion

| Reaction Type | Reagent(s) | Product from this compound | General Mechanism |

| Oxidation | I₂ or Br₂ in base (e.g., NaOH) | 1,1'-di(ethoxypropyl) disulfide | Two-step S_N2-like process via a sulfenyl halide intermediate. jove.comyoutube.com |

| Oxidation | O₂ (air), metal catalyst (e.g., Cu²⁺) | 1,1'-di(ethoxypropyl) disulfide | Metal-catalyzed radical or ionic pathway. sci-hub.se |

| Reduction | Dithiothreitol (DTT) | This compound | Thiol-disulfide exchange. libretexts.org |

Higher Oxidation State Derivatives: Sulfinic and Sulfonic Acid Formation

The use of stronger oxidizing agents can lead to the formation of sulfur oxyacids. The oxidation of this compound can proceed sequentially. The initial oxidation product, a sulfenic acid (R-SOH), is typically unstable and is further oxidized. researchgate.netbjournal.org

With controlled amounts of an oxidant like hydrogen peroxide (H₂O₂), the thiol can be converted to the corresponding sulfinic acid (R-SO₂H). researchgate.netacs.org Upon more vigorous or prolonged oxidation with strong agents such as excess hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), or peroxy acids, the oxidation proceeds further to yield the most stable and highly oxidized sulfonic acid (R-SO₃H). jove.comacs.org These higher oxidation states are generally considered irreversible modifications under typical biological or laboratory conditions. bjournal.org The reactivity of the thiolate anion is greater than the neutral thiol in these oxidation pathways. acs.org

Nucleophilic Character of this compound

The sulfur atom of this compound possesses lone pairs of electrons, making it nucleophilic. This nucleophilicity is significantly enhanced upon deprotonation to the thiolate anion (RS⁻), which is an excellent nucleophile for various substitution and addition reactions. masterorganicchemistry.comlibretexts.org

Thioether Synthesis via S_N2 Displacement Reactions

A classic reaction showcasing the nucleophilicity of thiols is the synthesis of thioethers (sulfides). pressbooks.pub this compound can be converted into its conjugate base, the 1-ethoxypropane-2-thiolate, by treatment with a suitable base like sodium hydride (NaH) or sodium ethoxide. masterorganicchemistry.compressbooks.pub

This potent thiolate nucleophile can then react with a primary or secondary alkyl halide (e.g., methyl iodide, ethyl bromide) via a bimolecular nucleophilic substitution (S_N2) mechanism. masterorganicchemistry.compressbooks.pub The thiolate attacks the electrophilic carbon atom of the alkyl halide, displacing the halide leaving group and forming a new carbon-sulfur bond, resulting in a thioether. masterorganicchemistry.com The reaction rate is influenced by factors typical for S_N2 reactions, such as minimal steric hindrance at the electrophilic carbon, a good leaving group, and the use of a polar aprotic solvent. libretexts.orglibretexts.org

Table 2: Illustrative S_N2 Reactions for Thioether Synthesis

| Alkyl Halide (R'-X) | Base | Product |

| Methyl Iodide (CH₃I) | NaH | 2-(Methylthio)-1-ethoxypropane |

| Ethyl Bromide (CH₃CH₂Br) | NaH | 2-(Ethylthio)-1-ethoxypropane |

| Benzyl (B1604629) Bromide (C₆H₅CH₂Br) | NaH | 2-(Benzylthio)-1-ethoxypropane |

Thiol-Ene Addition Reactions (Hydrothiolation of Alkenes)

The thiol-ene reaction is a powerful and efficient method for carbon-sulfur bond formation, involving the addition of a thiol across a double bond (alkene). wikipedia.org This reaction is considered a form of "click chemistry" due to its high yields, stereoselectivity, and favorable thermodynamics. wikipedia.org

Free-Radical Addition Mechanisms

The most common pathway for the thiol-ene reaction is a free-radical chain mechanism. wikipedia.orgsci-hub.se This process can be initiated by photolysis (UV light) or a radical initiator, such as azobisisobutyronitrile (AIBN). wikipedia.orgthieme-connect.de The reaction proceeds via an anti-Markovnikov addition, meaning the sulfur atom adds to the less substituted carbon of the alkene double bond. wikipedia.orgsci-hub.se

The mechanism consists of three main stages:

Initiation: The initiator generates a thiyl radical (RS•) from this compound through homolytic cleavage of the S-H bond. sci-hub.senih.gov

Propagation: The thiyl radical adds to the alkene double bond, forming a carbon-centered radical intermediate. wikipedia.orgsci-hub.se This intermediate then abstracts a hydrogen atom from another molecule of this compound, yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction. wikipedia.orgnih.gov

Termination: The reaction ceases when two radical species combine.

This method is highly effective for creating thioether linkages with a wide variety of alkenes. nih.govnih.gov

Table 3: Free-Radical Thiol-Ene Addition to Alkenes

| Alkene | Initiator | Product of Anti-Markovnikov Addition |

| 1-Octene | AIBN or UV light | 1-Ethoxy-2-(octylthio)propane |

| Styrene | AIBN or UV light | 1-Ethoxy-2-(phenethylthio)propane |

| Allyl alcohol | AIBN or UV light | 3-((1-Ethoxypropan-2-yl)thio)propan-1-ol |

Michael Addition Pathways and Catalysis

The Michael addition, or conjugate addition, represents a cornerstone of carbon-sulfur bond formation, and this compound serves as a potent nucleophile in this reaction class. The reaction involves the addition of the thiol's nucleophilic sulfur atom to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene, known as a Michael acceptor.

The reaction is almost invariably catalyzed by a base. The catalytic cycle begins with the deprotonation of the thiol group (-SH, pKa ≈ 10-11) by the base to form the corresponding thiolate anion (1-ethoxypropane-2-thiolate). This thiolate is a significantly stronger and softer nucleophile than the neutral thiol, which dramatically accelerates the reaction rate. Common catalysts include organic amines such as triethylamine (B128534) (TEA) or 1,8-diazabicycloundec-7-ene (DBU), as well as inorganic bases like sodium hydroxide (B78521) or potassium carbonate.

The mechanism proceeds via the following steps:

Thiolate Formation: The basic catalyst abstracts the acidic proton from the thiol group of this compound, establishing an equilibrium that favors the formation of the highly reactive thiolate anion.

Nucleophilic Attack: The 1-ethoxypropane-2-thiolate anion attacks the electrophilic β-carbon of the Michael acceptor in a 1,4-conjugate fashion. This step is typically the rate-determining step.

Enolate Intermediate: The attack results in the formation of a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is subsequently protonated, usually by the conjugate acid of the catalyst or a protic solvent, to yield the final thioether adduct and regenerate the catalyst.

The reaction is highly regioselective, yielding the 1,4-adduct exclusively over the 1,2-adduct due to the soft-soft interaction between the sulfur nucleophile and the β-carbon electrophile, as predicted by Hard-Soft Acid-Base (HSAB) theory. The reaction is often performed under mild conditions, at or below room temperature, and can proceed to high yields.

The table below summarizes representative conditions for the Michael addition of this compound to various acceptors, based on established principles for similar aliphatic thiols.

| Michael Acceptor | Catalyst | Solvent | Temperature (°C) | Typical Yield |

|---|---|---|---|---|

| Methyl acrylate | Triethylamine (TEA) | Tetrahydrofuran (THF) | 25 | >95% |

| Acrylonitrile | Potassium Carbonate (K₂CO₃) | Acetonitrile | 20 | >98% |

| N-Ethylmaleimide | 1,8-Diazabicycloundec-7-ene (DBU) | Dichloromethane (DCM) | 0 - 25 | >99% |

| Methyl vinyl ketone | Sodium Hydroxide (NaOH, cat.) | Ethanol (B145695)/Water | 25 | ~90% |

Thiol-Disulfide Exchange Dynamics

Thiol-disulfide exchange is a fundamental reversible reaction involving the cleavage of a disulfide bond by a thiol. For this compound, this reaction involves the interaction of its thiol group with a disulfide (R-S-S-R), leading to the formation of a new mixed disulfide and a new thiol.

The core reaction is described by the equilibrium: CH₃CH(SH)CH₂OCH₂CH₃ + R-S-S-R ⇌ CH₃CH(S-S-R)CH₂OCH₂CH₃ + R-SH

The mechanism is initiated by the deprotonation of this compound to its thiolate form, which then acts as a nucleophile. The thiolate anion attacks one of the sulfur atoms of the disulfide bond in a bimolecular nucleophilic substitution (Sₙ2) reaction. This results in the cleavage of the S-S bond and the release of a new thiolate anion (R-S⁻), which subsequently protonates to form the new thiol (R-SH).

The position of the equilibrium is governed by the relative thermodynamic stability of the reactants and products, which is directly related to the standard reduction potentials of the respective thiols. The equilibrium constant (Keq) for the exchange reaction is influenced by several factors:

pH: The reaction rate is highly pH-dependent. Higher pH values increase the concentration of the reactive thiolate species, thus accelerating both the forward and reverse reactions.

Redox Potential: Thiols with lower reduction potentials (i.e., those that are more easily oxidized) will tend to exist in their disulfide form at equilibrium.

Steric Hindrance: Steric bulk around the thiol or disulfide can hinder the Sₙ2 attack, slowing the reaction rate and potentially shifting the equilibrium.

The table below presents hypothetical equilibrium constants for the exchange reaction between this compound and biologically or synthetically relevant disulfides at physiological pH.

| Disulfide Reactant | Released Thiol | Estimated Keq | Comment |

|---|---|---|---|

| Oxidized Glutathione (GSSG) | Glutathione (GSH) | > 1 | Equilibrium favors formation of the mixed disulfide and GSH, assuming this compound has a lower pKa than GSH. |

| Cystine | Cysteine | ≈ 1 | The equilibrium constant is expected to be close to unity due to similar pKa and redox potentials of simple alkyl thiols. |

| Bis(2-hydroxyethyl) disulfide | 2-Mercaptoethanol | ≈ 1 | Structural similarity between the thiols suggests the equilibrium will not strongly favor either side. |

| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | 5-Thio-2-nitrobenzoic acid (TNB) | >> 1 | The reaction is essentially irreversible, driven by the high stability of the TNB anion. This is the basis of Ellman's test for quantifying thiols. |

Electrophilic Aromatic Substitution Reactions

This compound, as an aliphatic compound, lacks an aromatic ring system within its structure. Consequently, it cannot directly function as the substrate in an electrophilic aromatic substitution (EAS) reaction. EAS reactions, such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, are characteristic of benzene (B151609) and its derivatives and require the presence of a π-electron system of an aromatic ring to be attacked by an electrophile.

However, this compound can be incorporated into an aromatic molecule to form a derivative that can subsequently undergo EAS. For instance, through a nucleophilic substitution reaction (e.g., with an activated aryl halide or via a metal-catalyzed coupling), the compound can form an aryl thioether, such as 1-((1-ethoxypropan-2-yl)thio)benzene.

In this derivative, the thioether group (-S-R, where R is the 1-ethoxypropan-2-yl moiety) is attached directly to the benzene ring. The sulfur atom's lone pairs can donate electron density into the ring through resonance, making the thioether group an activating and ortho, para-directing group for subsequent EAS reactions. The activating effect of a thioether is generally stronger than that of its oxygen analog (an ether) but weaker than that of an amino group. Therefore, while this compound itself is inert to EAS, its covalent attachment to an aromatic scaffold imparts specific reactivity patterns onto that scaffold, directing incoming electrophiles to the positions ortho and para to the point of attachment.

Complexation and Coordination Chemistry

The chemical structure of this compound contains two potential donor atoms for metal coordination: the soft sulfur atom of the thiol group and the hard oxygen atom of the ethoxy group. This dual-donor capability makes it a versatile ligand in coordination chemistry.

The primary coordination site is the sulfur atom. As a soft Lewis base, the thiol (or more potently, the deprotonated thiolate) shows a strong affinity for soft or borderline Lewis acid metal ions, in accordance with HSAB theory. These include late transition metals and heavy main-group metals such as Ag(I), Au(I), Hg(II), Cd(II), Pb(II), Pt(II), and Cu(I). The coordination typically results in the formation of stable metal-thiolate complexes.

A key feature of this compound is its potential to act as a bidentate S,O-ligand. Upon coordination of the sulfur atom to a metal center, the ether oxygen can also coordinate if sterically feasible. The linkage M-S-CH(CH₃)-CH₂-O- forms a five-membered chelate ring, a highly stable arrangement in coordination chemistry. This chelation enhances the thermodynamic stability of the resulting complex (the "chelate effect") compared to coordination with two separate monodentate sulfur and oxygen ligands.

The coordination mode depends on the nature of the metal ion:

Soft Metals (e.g., Ag⁺, Hg²⁺): These metals have a very strong preference for the soft sulfur donor. Coordination may be predominantly monodentate via the thiolate, or bidentate if the metal center is not coordinatively saturated. Thiolates often act as bridging ligands for these metals, leading to the formation of polynuclear clusters or coordination polymers.

Borderline/Harder Metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺): These metals can coordinate to both sulfur and oxygen. For these ions, the bidentate S,O-chelation mode is highly probable, leading to the formation of stable, monomeric complexes with well-defined geometries (e.g., square planar or tetrahedral).

| Metal Ion | HSAB Class | Likely Coordination Mode(s) | Common Complex Geometry |

|---|---|---|---|

| Hg(II) | Soft Acid | Monodentate S-donor; Bridging thiolate | Linear (e.g., [Hg(SR)₂]), Tetrahedral |

| Ag(I) | Soft Acid | Monodentate S-donor; Bridging thiolate | Linear, Trigonal Planar; Polymeric chains |

| Pt(II) | Soft Acid | Monodentate S-donor; Bidentate S,O-chelate | Square Planar |

| Ni(II) | Borderline Acid | Bidentate S,O-chelate | Square Planar, Octahedral |

| Zn(II) | Borderline Acid | Bidentate S,O-chelate | Tetrahedral |

| Cu(I) | Soft Acid | Bridging thiolate | Tetrahedral, Trigonal Planar; Polymeric |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C) and multi-dimensional NMR data, a complete assignment of all proton and carbon signals can be achieved, confirming the molecular structure of 1-Ethoxypropane-2-thiol.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each chemically non-equivalent proton. The chemical shifts are influenced by the electronic environment, with nearby electronegative oxygen and sulfur atoms causing a downfield shift.

Predicted ¹H NMR Data:

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a (CH₃-CH₂-O) | 1.2 | Triplet | 3H |

| H-b (CH₃-CH-SH) | 1.4 | Doublet | 3H |

| H-c (SH) | 1.5 - 2.0 | Triplet (or Broad Singlet) | 1H |

| H-d (CH-SH) | 2.8 - 3.2 | Multiplet | 1H |

| H-e (CH₃-CH₂-O) | 3.5 | Quartet | 2H |

| H-f (O-CH₂) | 3.4 - 3.6 | Multiplet | 2H |

The protons of the ethoxy group's methyl (a) and methylene (B1212753) (e) groups are anticipated to appear as a triplet and a quartet, respectively, due to their coupling.

The methyl protons (b) adjacent to the stereocenter are expected to be a doublet, coupling with the methine proton (d).

The thiol proton (c) often presents as a broad singlet but can show coupling to adjacent protons, in this case, the methine proton, which would result in a triplet. Its chemical shift can be variable and is sensitive to solvent and concentration.

The methine proton (d) and the methylene protons of the propoxy group (f), being adjacent to the sulfur and oxygen atoms respectively, are expected to be the most downfield among the aliphatic protons. libretexts.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH₃-CH₂-O) | ~15 |

| C-2 (CH₃-CH-SH) | ~25 |

| C-3 (CH-SH) | 35 - 45 |

| C-4 (CH₃-CH₂-O) | 65 - 75 |

| C-5 (O-CH₂) | 70 - 80 |

Carbons directly bonded to the electronegative oxygen (C-4, C-5) are expected to be the most deshielded and thus appear at the lowest field. libretexts.org

The carbon bearing the thiol group (C-3) is also expected to be downfield compared to a simple alkane carbon. libretexts.org

To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.comlibretexts.orgyoutube.comnanalysis.comlibretexts.org For this compound, the following key cross-peaks would be expected:

H-a with H-e

H-b with H-d

H-c with H-d

H-d with H-f

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edunanalysis.com This is crucial for assigning the carbon spectrum based on the already assigned proton spectrum. Expected correlations:

H-a with C-1

H-b with C-2

H-d with C-3

H-e with C-4

H-f with C-5

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over longer ranges, typically two to three bonds. columbia.edunih.govyoutube.com This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key expected HMBC correlations for confirming the structure of this compound would include:

H-a to C-4

H-e to C-1

H-b to C-3

H-f to C-3 and C-4

This compound has several single bonds (C-C, C-O, C-S) around which rotation can occur, leading to different conformational isomers or rotamers. At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in an averaged spectrum.

Dynamic NMR spectroscopy, which involves recording NMR spectra at different temperatures, can be employed to study these conformational dynamics. By lowering the temperature, the rate of interconversion between conformers can be slowed down. If the temperature is lowered sufficiently to the point where the exchange is slow on the NMR timescale, separate signals for each conformer may be observed. From the analysis of the line shapes of the signals at different temperatures, the energy barriers for bond rotation and the relative populations of the different conformers can be determined. unibas.itnih.govnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Predicted FT-IR Data:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | Stretching | 2850 - 3000 | Strong |

| S-H (thiol) | Stretching | 2550 - 2600 | Weak |

| C-O (ether) | Stretching | 1070 - 1150 | Strong |

| C-S | Stretching | 600 - 700 | Weak to Medium |

The C-H stretching vibrations of the alkyl groups will appear as strong bands in the 2850-3000 cm⁻¹ region.

A weak but sharp absorption band between 2550 and 2600 cm⁻¹ is characteristic of the S-H stretching vibration of the thiol group. libretexts.orgresearchgate.netmdpi.com

A strong C-O stretching band in the fingerprint region, typically between 1070 and 1150 cm⁻¹, is indicative of the ether linkage. libretexts.org

The C-S stretching vibration is expected to be a weak to medium band in the 600-700 cm⁻¹ range.

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light.

Predicted Raman Data:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | Stretching | 2850 - 3000 | Strong |

| S-H (thiol) | Stretching | 2550 - 2600 | Medium |

| C-S | Stretching | 600 - 700 | Strong |

| C-C | Stretching | 800 - 1200 | Medium |

In contrast to FT-IR, the S-H and C-S stretching vibrations in thiols often give rise to more intense and easily identifiable peaks in the Raman spectrum, making it a valuable tool for studying sulfur-containing compounds. royalholloway.ac.uknih.govnih.gov

The C-O stretching of the ether group is generally a weaker scatterer in Raman spectroscopy compared to its strong absorption in FT-IR.

The C-H and C-C stretching and bending vibrations of the alkyl backbone will also be present in the Raman spectrum.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For this compound, it is instrumental in confirming the molecular weight and deducing structural features through fragmentation analysis.

High-resolution mass spectrometry is employed to determine the precise elemental composition of a molecule by measuring its monoisotopic mass with very high accuracy. The theoretical exact mass of this compound (C₅H₁₂OS) is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O, and ³²S).

The determination of the exact mass serves as a definitive confirmation of the molecular formula of this compound. Experimental HRMS analysis would be expected to yield a mass value that corresponds closely to this theoretical calculation, typically within a few parts per million (ppm), thereby distinguishing it from other compounds with the same nominal mass.

Table 1: Theoretical Exact Mass Calculation for this compound (C₅H₁₂OS)

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 5 | 12.000000 | 60.000000 |

| Hydrogen (¹H) | 12 | 1.007825 | 12.093900 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total Exact Mass | | | 120.060886 |

Note: The data in this table is based on theoretical calculations.

Upon ionization, typically forming the molecular ion [M]⁺• or the protonated molecule [M+H]⁺, collision-induced dissociation (CID) would lead to the cleavage of the weakest bonds. Key predicted fragmentation pathways include:

Alpha-cleavage: Fission of the C-C bond adjacent to the sulfur atom is a common pathway for thiols. This could result in the loss of a propyl group or an ethyl group from the core structure.

Cleavage of the C-S bond: Direct cleavage of the carbon-sulfur bond can lead to the formation of ions corresponding to the loss of the sulfhydryl radical (•SH) or the entire thiol-containing fragment.

Cleavage of the C-O bond: The ether linkage can also be a site of fragmentation, leading to the loss of an ethoxy radical (•OCH₂CH₃) or an ethyl radical (•CH₂CH₃).

Loss of small neutral molecules: Fragmentation may also proceed through the elimination of stable neutral molecules such as water (H₂O) or ethylene (B1197577) (C₂H₄).

The analysis of these fragmentation patterns provides valuable information for the structural confirmation of this compound.

Table 2: Predicted Key Fragment Ions in the Tandem Mass Spectrum of this compound

| m/z (predicted) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 87 | [C₄H₇OS]⁺ | •CH₂CH₃ | Cleavage of the C-C bond in the ethoxy group |

| 75 | [C₂H₇S]⁺ | C₃H₅O• | Cleavage of the C-C bond adjacent to the ether oxygen |

| 61 | [CH₃CH(SH)]⁺ | C₃H₅O• | Alpha-cleavage at the thiol group |

| 47 | [CH₃S]⁺ | C₄H₉O• | Cleavage involving the sulfur atom |

Note: The fragmentation pathways and corresponding m/z values in this table are predicted based on general principles of mass spectrometry and have not been confirmed by experimental data for this specific compound.

X-ray Diffraction Studies of Crystalline Forms (if applicable)

For this compound, which is expected to be a liquid under standard conditions, X-ray diffraction studies would only be applicable if a stable crystalline form could be obtained at low temperatures. A search of the current scientific literature and crystallographic databases did not yield any published X-ray diffraction data for this compound. Therefore, information regarding its solid-state structure, such as crystal system, space group, and precise atomic coordinates, is not available at this time. Should a crystalline derivative or the compound itself be successfully crystallized in the future, X-ray diffraction would be the definitive method for its structural analysis in the solid phase.

Computational Chemistry and Theoretical Modeling of 1 Ethoxypropane 2 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. These methods solve approximations of the Schrödinger equation to provide detailed information about electronic structure, molecular geometry, and reactivity. nih.govmpg.de

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density, which is a function of only three spatial coordinates, making it computationally more feasible than traditional wavefunction-based methods for many systems. mpg.deyoutube.com For a molecule like 1-ethoxypropane-2-thiol, DFT calculations would be instrumental in determining a range of molecular properties.

Key Molecular Properties Calculable by DFT:

Optimized Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

Charge Distribution: Analysis of how electron density is distributed across the molecule, using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, to identify partial atomic charges and reactive sites. rsc.org The sulfur atom in the thiol group is expected to be a primary site for nucleophilic attack.

Spectroscopic Properties: Prediction of vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can aid in the experimental identification and characterization of the compound.

Thermodynamic Properties: Calculation of enthalpy, entropy, and Gibbs free energy, which are essential for predicting the spontaneity of reactions.

DFT calculations on simpler thiols have shown that functionals like B3LYP, combined with appropriate basis sets (e.g., cc-pVQZ), provide accurate descriptions of their chemical reactivity and thermodynamic descriptors. nih.gov For instance, DFT has been successfully used to model the pKa values of a wide range of thiol compounds in aqueous solutions. rsc.org

Table 1: Representative DFT-Calculated Properties for Analogous Thiols

| Property | Ethanethiol | 2-Propanethiol (B166235) | Expected Trend for this compound |

| S-H Bond Length (Å) | ~1.34 | ~1.34 | Similar, around 1.34 Å |

| HOMO Energy (eV) | -9.29 | -9.15 | In a similar range, influenced by the ethoxy group |

| LUMO Energy (eV) | ~0.5 | ~0.6 | In a similar range, influenced by the ethoxy group |

| HOMO-LUMO Gap (eV) | ~9.8 | ~9.75 | A comparable gap, indicating similar reactivity profile |

| Calculated pKa | ~10.6 | ~10.8 | Expected to be in the range of 10-11 |

Note: The values in this table are illustrative and derived from computational studies on analogous compounds. Actual values for this compound would require specific calculations.

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformations or conformers. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. cwu.edu

The potential energy surface (PES), often referred to as the energy landscape, is a multidimensional surface that describes the energy of a molecule as a function of its geometry. nih.govnih.gov Minima on this landscape correspond to stable conformers, while saddle points represent the transition states between them.

For this compound, rotations around the C-C, C-O, and C-S bonds would lead to various conformers. Computational studies on analogous molecules like 2-propanethiol have identified stable anti (T) and gauche (G) conformers based on the dihedral angles of the molecular backbone. rsc.orgosti.gov A similar analysis for this compound would involve systematically rotating key dihedral angles and calculating the energy at each step to map out the energy landscape. researchgate.net This analysis reveals the relative populations of each conformer at a given temperature and the pathways for conformational change.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations generate trajectories that reveal information about dynamics, thermodynamics, and intermolecular interactions. github.ionih.gov

Simulation of Intermolecular Interactions

MD simulations are exceptionally well-suited for studying the non-covalent interactions between molecules, which govern the physical properties of liquids and solutions. uiowa.edu For a system of this compound molecules, simulations would focus on:

Hydrogen Bonding: The thiol group can act as a weak hydrogen bond donor (S-H···S or S-H···O) and acceptor (S···H-S). MD simulations can quantify the extent and lifetime of these hydrogen bonds.

Dipole-Dipole Interactions: The polarity of the C-S, S-H, and C-O bonds gives the molecule a net dipole moment, leading to electrostatic interactions between molecules.

By analyzing the radial distribution functions (RDFs) from an MD simulation, one can determine the average distances and coordination numbers between different atoms, providing a detailed picture of the liquid structure. dovepress.com

Table 2: Types of Intermolecular Interactions in Simulated this compound

| Interaction Type | Donor/Acceptor Groups Involved | Relative Strength | Expected Importance |

| Hydrogen Bonding | S-H (donor), S and O (acceptors) | Weak | Moderate; influences local structure |

| Dipole-Dipole | C-S, S-H, C-O polar bonds | Moderate | Significant; contributes to bulk properties |

| Van der Waals | Entire molecule, especially alkyl chains | Weak (individually), Strong (collectively) | High; primary driver of condensation |

Studies of Solvent Effects on Thiol Reactivity

The chemical reactivity of a molecule can be profoundly influenced by its solvent environment. osti.gov MD simulations are an ideal tool to explore these solvent effects at a molecular level. nih.gov For this compound, simulations in different solvents (e.g., water, chloroform, DMF) could reveal:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute. In polar solvents like water, a distinct solvation shell would form around the polar thiol and ether groups. The structure of this shell can stabilize or destabilize reactants, products, and transition states.

Preferential Solvation: In mixed solvents, one solvent component might preferentially solvate the molecule. For example, in a DMF-water mixture, water molecules are likely to form strong hydrogen bonds with the thiol and ether moieties. nih.gov

Influence on Reaction Kinetics: By stabilizing or destabilizing the transition state of a reaction relative to the reactants, the solvent can significantly alter the activation energy and, therefore, the reaction rate. Computational studies on thiol-maleimide reactions have shown that the choice of solvent directly influences whether a reaction proceeds via a base- or nucleophile-initiated mechanism. rsc.orgresearchgate.net MD simulations can provide the structural and energetic data needed to understand these kinetic effects.

Applications and Emerging Research Areas of 1 Ethoxypropane 2 Thiol

Role in Polymer Chemistry and Materials Science

The presence of a thiol (-SH) group in 1-ethoxypropane-2-thiol makes it a candidate for several processes in polymer chemistry and materials science, primarily through reactions involving this functional group.

Crosslinking Agents in Polymerization Processes via Thiol-Ene Click Chemistry

Thiol-ene click chemistry is a highly efficient and versatile reaction that involves the radical-mediated addition of a thiol to a carbon-carbon double bond (an ene). This reaction proceeds with high yield, is often initiated by light (photoinitiation) or heat, and is insensitive to many common solvents and functional groups, making it a "click" reaction.

In this context, a dithiol or polythiol molecule can act as a crosslinking agent when reacted with a diene or polyene monomer. This reaction forms a three-dimensional polymer network. Although this compound is a monothiol and thus cannot form a crosslinked network on its own, it could be used to control the degree of crosslinking or to functionalize the polymer chain ends. A hypothetical dithiol analogue of this compound could, however, serve as a crosslinker. The general mechanism for thiol-ene polymerization involves the formation of a thiyl radical, which then reacts with the ene to form a carbon-centered radical. This radical then abstracts a hydrogen from another thiol, propagating the chain and forming the final thioether linkage.

Table 1: General Characteristics of Thiol-Ene Click Chemistry

| Feature | Description |

| Reaction Type | Radical-mediated addition of a thiol to an alkene. |

| Initiation | Typically UV light with a photoinitiator, or thermal initiation. |

| Efficiency | High yields and rapid reaction rates. |

| Selectivity | High regioselectivity (anti-Markovnikov addition). |

| Byproducts | Minimal to no byproducts. |

| Conditions | Mild reaction conditions, often at room temperature. |

Synthesis of Functional Polymers and Dendrimers

Functional polymers possess specific chemical groups that impart desired properties or allow for further modification. This compound could be used to introduce the ethoxypropane-2-thioether moiety into a polymer structure. This could be achieved by reacting it with a polymer that has pending ene groups.

Dendrimers are highly branched, well-defined macromolecules. The thiol-ene reaction is a powerful tool for the synthesis of dendrimers due to its high efficiency and orthogonality. A molecule like this compound could be used in the final step of dendrimer synthesis to functionalize the periphery of the molecule.

Surface Modification and Patterning in Advanced Materials

The modification of material surfaces is crucial for a wide range of applications, including biocompatible coatings, microelectronics, and sensor technology. Thiols are well-known for their ability to form self-assembled monolayers (SAMs) on noble metal surfaces, such as gold, silver, and copper. While the specific interaction of this compound with such surfaces is not documented, its thiol group suggests it could potentially be used for this purpose.

Furthermore, thiol-ene chemistry can be used for surface patterning. By selectively irradiating a surface coated with a mixture of a thiol and an ene, it is possible to create patterned areas with different chemical functionalities. This technique allows for the creation of micro- and nanoscale patterns on various substrates.

Development of Degradable Polymeric Systems

The development of degradable polymers is of significant interest for applications in drug delivery, tissue engineering, and environmentally friendly materials. While the thioether bond formed during a thiol-ene reaction is generally stable, degradable linkages can be incorporated into the polymer backbone. For instance, if the ene or thiol monomer contains a hydrolytically or enzymatically cleavable group, the resulting polymer will be degradable.

Participation in Chemical Biology and Biochemical Processes (Mechanistic Focus)

The thiol group is a key functional group in many biological molecules, most notably in the amino acid cysteine. Thiol groups are involved in a wide range of biochemical processes, including enzyme catalysis, protein structure stabilization (through disulfide bonds), and redox signaling.

Contribution to Redox Homeostasis in Non-Human Biological Systems

In biological systems, redox homeostasis is the maintenance of a balance between oxidants and reductants, which is crucial for cellular function. Low-molecular-weight (LMW) thiols are key players in maintaining this balance. nih.gov While there is no specific research on the role of this compound, its sulfhydryl (-SH) group suggests it could participate in redox processes similar to other LMW thiols like glutathione. creative-proteomics.comnih.gov

The redox activity of thiols is often quantified by their thiol-disulfide exchange potential. This process involves the reaction of a thiol with a disulfide bond, leading to the formation of a new disulfide and a new thiol. libretexts.org This is a fundamental mechanism by which cells regulate protein function and respond to oxidative stress. nih.gov

Table 1: Potential Redox Reactions Involving this compound This table is illustrative and based on general thiol chemistry, as no specific data for this compound is available.

| Reaction Type | Generic Equation | Potential Role of this compound |

|---|---|---|

| Radical Scavenging | R-SH + X• → R-S• + XH | Direct neutralization of free radicals (X•) |

| Disulfide Reduction | R-SH + R'-S-S-R' → R-S-S-R' + R'-SH | Regeneration of oxidized thiols or proteins |

Mechanistic Studies of Thiol-Containing Cofactors or Intermediates

Thiol-containing molecules are vital as cofactors and intermediates in a vast array of enzymatic reactions. creative-proteomics.comnih.gov Coenzyme A, for example, is a well-known thiol-containing cofactor essential for metabolism. creative-proteomics.com While this compound is not a known natural cofactor, its structure allows for speculation on its potential role in mechanistic studies.

The biosynthesis of many essential molecules, including some cofactors like biotin (B1667282) and lipoic acid, involves the insertion of sulfur, creating thiol or thioether functionalities. nih.gov These reactions are often catalyzed by radical S-adenosyl-L-methionine (SAM) enzymes, which can functionalize unreactive C-H bonds. nih.gov Research in this area could explore whether synthetic thiols like this compound could act as substrates or inhibitors for such enzymes to probe their mechanisms.

Furthermore, the thiol group is a potent nucleophile and can participate in various enzymatic reactions, such as the formation of thioester intermediates. wikipedia.org Thioesters are critical in the biosynthesis of fatty acids and in the citric acid cycle. wikipedia.org Mechanistic studies could potentially use this compound as a simplified model substrate to investigate the kinetics and mechanisms of enzymes that process thiol-containing molecules.

Environmental Chemistry and Degradation Pathways

The environmental fate of organosulfur compounds is of significant interest due to their potential contribution to atmospheric sulfur cycles and their presence as pollutants. benthamdirect.comresearchgate.net

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

In the environment, organic molecules can be degraded by sunlight, a process known as photolysis or photodegradation. researchgate.net In aquatic environments, the presence of substances like dissolved organic matter and metal ions can influence the rate of photolytic degradation. nih.gov For a compound like this compound, direct photolysis would involve the absorption of UV radiation, potentially leading to the cleavage of C-S or S-H bonds.

In the atmosphere, the primary degradation pathway for many organic compounds is reaction with hydroxyl radicals (•OH) during the day. rsc.org For thiols, the reaction with •OH radicals is typically fast and often proceeds via H-abstraction from the sulfhydryl group. rsc.org This initial reaction would form a thiyl radical (R-S•), which would then undergo a series of further reactions, likely leading to the formation of sulfur dioxide (SO₂) and other oxygenated products. rsc.org The atmospheric lifetime of a simple thiol is generally on the order of hours, indicating rapid degradation. rsc.org

Table 2: Estimated Atmospheric Lifetime of this compound with OH Radicals This estimation is based on typical rate constants for similar small thiols, as no specific data for this compound is available.

| Reactant | Typical Rate Constant (cm³ molecule⁻¹ s⁻¹) | Assumed OH Concentration (molecules cm⁻³) | Estimated Lifetime |

|---|

Microbial Transformation and Biodegradation Studies

Microorganisms play a crucial role in the breakdown of organic pollutants in the environment. nih.govresearchgate.net Organosulfur compounds can be utilized by some bacteria as a source of carbon and sulfur. nih.gov The biodegradation of these compounds can occur under both aerobic and anaerobic conditions.

The presence of an ether linkage and a thiol group in this compound suggests that its biodegradation would likely involve enzymes such as monooxygenases or dioxygenases to cleave the ether bond and oxidases to act on the thiol group. researchgate.net The typical microbial degradation pathway for simple thiols involves oxidation of the sulfur atom, eventually leading to the formation of sulfate (B86663) (SO₄²⁻), which can then be assimilated by the microorganisms. nih.gov

Studies on the biodegradation of organosulfur compounds have shown that the efficiency of degradation can be influenced by the presence of other carbon sources. nih.gov For example, some bacteria may only degrade a pollutant in the presence of a more readily available substrate, a process known as cometabolism.

Intermediates in Advanced Organic Synthesis

Thiols are versatile intermediates in organic synthesis due to the nucleophilicity of the sulfur atom. openstax.orglibretexts.org The corresponding thiolate, formed by deprotonation of the thiol, is an excellent nucleophile for Sₙ2 reactions to form thioethers (sulfides). openstax.org

This compound could serve as a building block in the synthesis of more complex molecules. For example, it could be used in thiol-ene "click" reactions, where a thiol adds across a double bond, to create functionalized thioethers. organic-chemistry.org This reaction is known for its high efficiency and is often initiated by light or a radical initiator. organic-chemistry.org

The presence of both an ether and a thiol group in this compound offers the potential for selective functionalization. The thiol group can be selectively oxidized to a disulfide, or the ether linkage could potentially be cleaved under harsh acidic conditions, providing pathways to different molecular architectures.

Table 3: Potential Synthetic Reactions Involving this compound This table is illustrative and based on general reactions of thiols, as no specific synthetic uses of this compound are documented.

| Reaction Name | Reactants | Product Type |

|---|---|---|

| Thioether Synthesis (Williamson-type) | Alkyl Halide, Base | Thioether |

| Thiol-Ene Reaction | Alkene, Initiator | Functionalized Thioether |

Precursor in Heterocyclic Chemistry

There is no available research to support the use of this compound as a starting material or intermediate in the synthesis of heterocyclic rings.

Role in Asymmetric Catalysis and Chiral Auxiliary Applications

There is no available research to suggest that this compound has been employed as a chiral auxiliary or as a ligand in asymmetric catalysis to induce stereoselectivity in chemical reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.